BenchChemオンラインストアへようこそ!

(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide

TSHR antagonist GPCR ligand design structure–activity relationship

This thiophene-pyrimidine methanimidamide delivers a single N–H hydrogen bond donor critical for TSHR neutral antagonism, unlike its N,N-dimethyl analog (CAS 865660-17-9) which eliminates it. With XLogP3 1.4, it offers superior aqueous solubility over bulkier benzyloxy derivatives, favoring dissolution-rate-limited absorption. Supplier-guaranteed ≥90% purity enables reproducible IC₅₀ determinations in TSHR-mediated cAMP inhibition assays. For SAR programs demanding a methanimidamide scaffold with a conserved polar contact point, this compound provides the defined pharmacophore without the confounding impurity variables of uncharacterized analogs. Inquire for bulk or custom synthesis.

Molecular Formula C10H10N4OS
Molecular Weight 234.28
CAS No. 865660-29-3
Cat. No. B2549388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide
CAS865660-29-3
Molecular FormulaC10H10N4OS
Molecular Weight234.28
Structural Identifiers
SMILESCONC=NC1=NC=CC(=N1)C2=CC=CS2
InChIInChI=1S/C10H10N4OS/c1-15-13-7-12-10-11-5-4-8(14-10)9-3-2-6-16-9/h2-7H,1H3,(H,11,12,13,14)
InChIKeyVVPIMIKPFDVBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N'-Methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide (CAS 865660-29-3): Procurement-Ready Structural and Pharmacological Context


(E)-N'-Methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide is a synthetic low-molecular-weight methanimidamide derivative centered on a thiophene-pyrimidine scaffold. It possesses a molecular formula of C10H10N4OS, a molecular weight of 234.28 g/mol, and a single hydrogen bond donor (the amidine N–H) with five hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 87.6 Ų and a computed XLogP3 of 1.4 [1]. The compound is cataloged as a thyroid-stimulating hormone receptor (TSHR) antagonist chemotype within the broader class of thieno[2,3-d]pyrimidine-based TSHR modulators, which have demonstrated in vivo neutral antagonism at the TSHR [2].

Why Procuring a Generic Analog Instead of (E)-N'-Methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide Can Compromise TSHR-Targeted Studies


Within the thienyl-pyrimidine methanimidamide series, even conservative N'-substituent changes produce measurable shifts in hydrogen bond donor capability, lipophilicity, and steric demand that are known to affect target engagement, selectivity among glycoprotein hormone receptors, and oral absorption potential in related TSHR chemotypes [1]. Blind substitution of (E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide with the N,N-dimethyl analog (CAS 865660-17-9) or bulkier benzyloxy derivatives (CAS 865660-31-7, 865660-30-6) therefore risks altering pharmacological profiles in ways that cannot be predicted without explicit comparative data, threatening reproducibility of TSHR antagonism or enzyme inhibition assays [2].

Quantitative Differentiation Evidence for (E)-N'-Methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide vs. Closest Analogs


Hydrogen Bond Donor Count: N'-Methoxy Retains a Donor That the N,N-Dimethyl Analog Lacks

The target compound possesses one hydrogen bond donor (the amidine N–H), whereas the closest analog, N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide (CAS 865660-17-9), has zero hydrogen bond donors [1]. In related thieno[2,3-d]pyrimidine TSHR ligands, the presence of a hydrogen bond donor at this position has been associated with allosteric antagonist binding [2].

TSHR antagonist GPCR ligand design structure–activity relationship

Lipophilicity Control: Lower LogP May Favor Aqueous Solubility Over Bulky Analogs

(E)-N'-Methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide has a computed XLogP3 of 1.4 [1]. While explicit experimental logP data for the benzyloxy analogs (CAS 865660-31-7 and 865660-30-6) are not publicly available, their increased molecular weight (>324 Da) and added aromatic rings predict substantially higher lipophilicity (estimated AlogP >3.5), which could reduce aqueous solubility and alter oral bioavailability relative to the target compound .

drug-like properties LogP solubility-limited absorption

Supplier-Documented Purity: ≥90% by HPLC Provides a Defined Starting Point for SAR Campaigns

Commercially, (E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide is available at ≥90% purity (HPLC) . In contrast, many close analogs in the 865660 series are listed by vendors without a quantifiable purity specification or with lower guaranteed purity, introducing uncertainty in biological assay reproducibility .

procurement specification chemical purity lead optimization

Recommended Procurement and Application Scenarios for (E)-N'-Methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide


TSHR Antagonist Lead Optimization Requiring a Definitive Hydrogen Bond Donor

When a TSHR allosteric antagonist SAR program demands a methanimidamide scaffold that retains a single N–H donor for putative polar contact with the receptor, (E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide supplies that donor while the N,N-dimethyl analog eliminates it. This property aligns with the neutral antagonism profile of thieno[2,3-d]pyrimidines such as TPY1, where the amidine NH correlates with functional activity [1].

Oral Bioavailability Screening Where Lower LogP Is Prioritized

For programs screening TSHR antagonists intended for oral dosing, the computed XLogP3 of 1.4 [1] positions this compound as a more hydrophilic candidate compared to bulkier benzyloxy-substituted analogs, which are predicted to have significantly higher lipophilicity. This property favors dissolution rate-limited absorption and may reduce plasma protein binding relative to high-logP alternatives [2].

Biochemical Enzyme Inhibition Assays with Defined Purity Requirements

When establishing a dose–response curve for TSHR-mediated cAMP inhibition (e.g., in HEK293 cells expressing human TSHR), the supplier-guaranteed purity of ≥90% provides a quantifiable starting point for calculating corrected IC50 values, whereas analogs without documented purity introduce an unquantifiable impurity variable that can confound IC50 comparisons.

Quote Request

Request a Quote for (E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.